3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole
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Overview
Description
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that features a fluorophenyl group attached to a tetrahydroindazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share a similar core structure and exhibit diverse biological activities.
Fluorophenyl Compounds: Compounds such as 3-chloro-4-fluorophenyl derivatives also exhibit similar chemical properties and biological activities.
Uniqueness
3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its specific combination of a fluorophenyl group and a tetrahydroindazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62822-28-0 |
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Molecular Formula |
C13H13FN2 |
Molecular Weight |
216.25 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C13H13FN2/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h5-8H,1-4H2,(H,15,16) |
InChI Key |
IPQFPFFKBNXVKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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